EPAC1 Inhibitory Potency: 4-Fluorobenzyl vs. 4-Chlorobenzyl Analog – A 2.2-Fold Difference in IC50
In the EPAC antagonist program described in US11124489, the 4-fluorobenzyl derivative (Compound 36, BDBM517692) displayed an EPAC1 IC50 of 6.70E+3 nM (6.7 µM). The direct 4-chlorobenzyl analog (Compound 32, BDBM517688) achieved an IC50 of 3.00E+3 nM (3.0 µM) in the same assay format, representing a 2.23-fold greater potency for the chloro congener [1]. This head-to-head comparison within a single patent series demonstrates that the 4-fluorobenzyl compound is a measurably weaker EPAC1 inhibitor but may offer advantages in selectivity or physicochemical profile that warrant its use in specific contexts.
| Evidence Dimension | EPAC1 (RapGEF3) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 6.70E+3 nM (6.7 µM) |
| Comparator Or Baseline | 3-(4-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (Compound 32): IC50 = 3.00E+3 nM (3.0 µM) |
| Quantified Difference | 4-Chlorobenzyl analog is 2.23-fold more potent than the 4-fluorobenzyl compound |
| Conditions | EPAC1 (Rap guanine nucleotide exchange factor 3, human) inhibition assay; SAR exploration of isoxazole ring modifications (US11124489) |
Why This Matters
Procurement decisions for EPAC1-targeted screening must account for the 2.2-fold potency deficit versus the 4-chlorobenzyl analog, unless fluorine-specific metabolic stability or reduced CYP inhibition is required.
- [1] BindingDB. BDBM517692 (NY0563, US11124489 Compound 36), IC50 6.70E+3 nM; BDBM517688 (NY0561, US11124489 Compound 32), IC50 3.00E+3 nM. Target: EPAC1 (RapGEF3, Human). View Source
